

Long-Term Safety Profile Across Indications

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Compound Focus: Upadacitinib

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Adverse Event of Special Interest	Incidence Rate Range (per 100 Patient-Years) [1]
Serious Infection	1.3 to 4.6
Herpes Zoster	2.4 to 6.6
Malignancy (excluding NMSC)	0.2 to 0.9
Nonmelanoma Skin Cancer (NMSC)	0 to 1.4
Major Adverse Cardiovascular Event (MACE)	0 to 0.5
Venous Thromboembolism (VTE)	0 to 0.9
Elevated Creatine Kinase	0 to 9.2

Abbreviations: NMSC, nonmelanoma skin cancer; MACE, major adverse cardiovascular event; VTE, venous thromboembolism.

Detailed Safety Findings by Indication

Safety profiles can vary across different patient populations. The table below details the incidence rates for key safety outcomes from integrated analyses of clinical trials in rheumatologic conditions (RA, PsA, and

axial SpA) and a separate broader analysis that also included atopic dermatitis and inflammatory bowel diseases [1] [2].

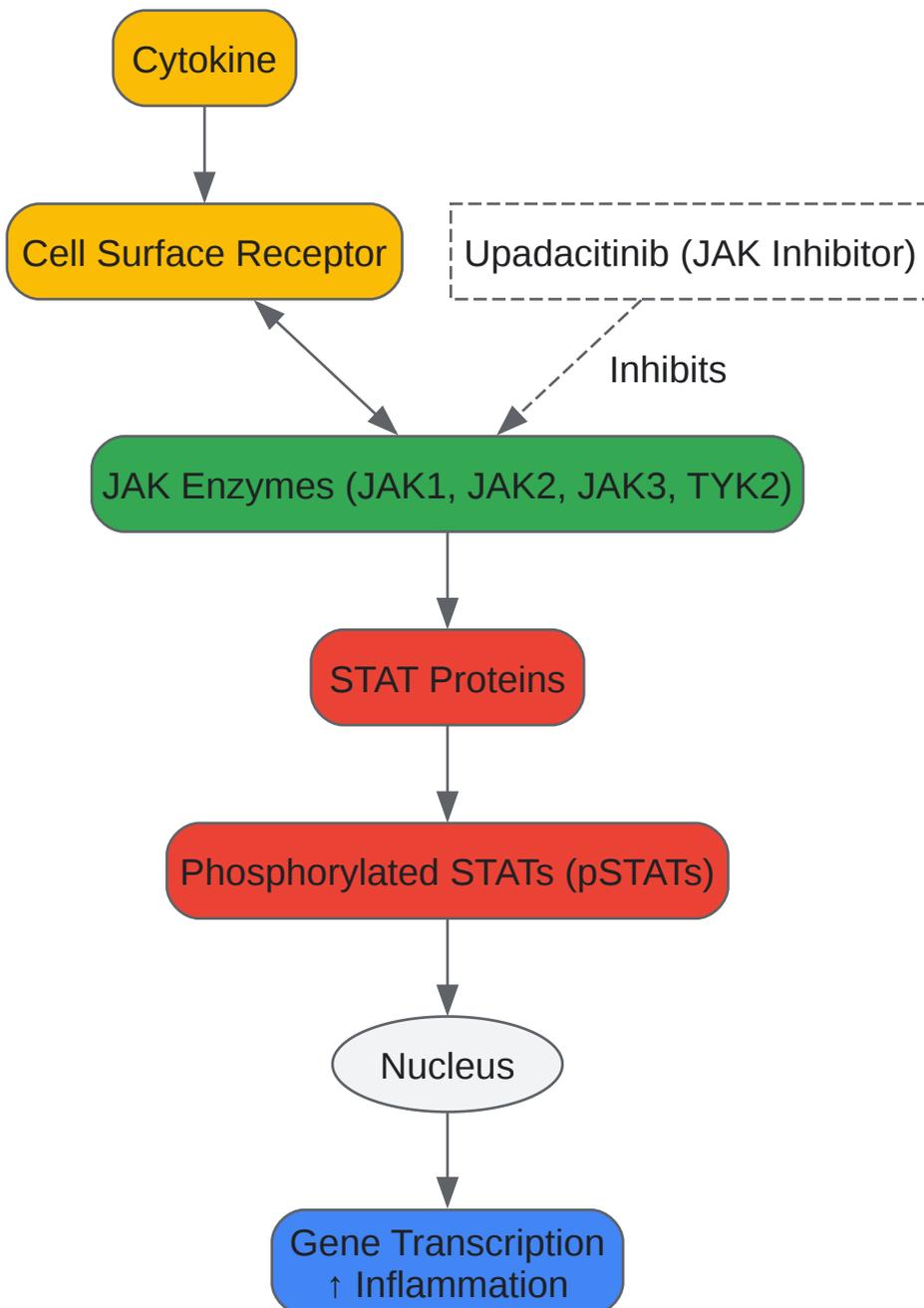
Safety Outcome	RA, PsA, Axial SpA (Pooled Analysis) [2]	Broad Analysis (RA, PsA, AxSpA, AD, CD, UC) [1]
Patient Exposure	~16,700 patient-years	Over 27,000 patient-years
Serious Infections	Generally similar to active comparators (e.g., adalimumab), except higher in PsA (mostly COVID-19 pneumonia) [2]	4.5 (AD) to 11.0 (UC) per 100 PYs
Herpes Zoster	Higher with upadacitinib vs. active comparators (adalimumab, methotrexate) [2]	2.4 to 6.6 per 100 PYs
Malignancy (ex. NMSC)	Low and similar across treatment groups [2]	0.2 to 0.9 per 100 PYs
NMSC	Higher with upadacitinib vs. active comparators in RA and PsA [2]	0 to 1.4 per 100 PYs
MACE	Low and similar across treatment groups [2]	0 to 0.5 per 100 PYs
VTE	Low and similar across treatment groups [2]	0 to 0.9 per 100 PYs
Elevated CPK	Higher with upadacitinib vs. active comparators [2]	Up to 9.2 per 100 PYs
Discontinuation due to AEs	4.1 to 5.8 events per 100 PYs [2]	2.9 (AS) to 8.3 (UC) per 100 PYs

Abbreviations: RA, rheumatoid arthritis; PsA, psoriatic arthritis; AxSpA, axial spondyloarthritis; AD, atopic dermatitis; CD, Crohn's disease; UC, ulcerative colitis; PYs, patient-years; CPK, creatine phosphokinase.

Mechanism of Action & Experimental Context

Understanding **upadacitinib**'s safety profile is grounded in its mechanism of action. It is an oral, selective, and reversible inhibitor of Janus kinase (JAK) enzymes, with greater inhibitory potency for JAK1 over JAK2, JAK3, and TYK2 [3] [4] [5]. It functions by competing with ATP to inhibit the phosphorylation and activation of STAT proteins, thereby disrupting the signaling of multiple pro-inflammatory cytokines implicated in immune-mediated inflammatory diseases [3] [6].

The following diagram illustrates the JAK-STAT signaling pathway and where **upadacitinib** acts.



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The safety data supporting the long-term profile of **upadacitinib** is derived from large, integrated analyses of the global SELECT Phase 3 clinical trial program and other studies [1] [2].

- **Data Source & Integration:** Safety data were pooled from multiple randomized, double-blind, controlled trials for each indication (e.g., 16 studies in one analysis). Data were analyzed up to a cutoff date of August 15, 2024 [1] [2].
- **Patient Population:** The analyses included thousands of patients across various immune-mediated inflammatory diseases, providing a broad view of the drug's safety [1].
- **Outcome Measures & Reporting:** Treatment-emergent adverse events (TEAEs) were systematically recorded and coded using the Medical Dictionary for Regulatory Activities (MedDRA). To account for different treatment durations, results are reported as **exposure-adjusted incidence rates (EAIRs)** or **exposure-adjusted event rates (EAERs)** per 100 patient-years [2]. For critical events like MACE and VTE, independent adjudication committees blinded to treatment assignment verified the events using pre-specified definitions [2].

Key Takeaways for Researchers

- **Stable Profile:** The long-term safety profile of **upadacitinib** is consistent with its known mechanisms, with no new safety risks identified even after up to 6 years of observation in clinical trials [1] [7].
- **Class Effects Observed:** The data confirms the risks associated with JAK inhibition, including serious infections, herpes zoster, and laboratory abnormalities like elevated creatine kinase [1] [2].
- **Population Variation:** Incidence rates for certain events vary by indication, likely reflecting differences in underlying patient populations, comorbidities, and concomitant medications [1].

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